

SPANphos Coordination Chemistry: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	SPANphos	
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Introduction: **SPANphos** is a C2-symmetric, trans-spanning diphosphane ligand renowned for its rigid spirobichroman backbone. This unique structural feature imparts a well-defined chiral cavity upon coordination to a metal center, making it a valuable ligand in asymmetric catalysis. This guide provides an in-depth overview of the coordination chemistry of **SPANphos**, including the synthesis of its key metal complexes and its applications in catalysis, with a focus on detailed experimental protocols and quantitative data.

Core Concepts in SPANphos Coordination

SPANphos is distinguished by its rigid C2-symmetric framework which pre-organizes the phosphine donor groups for trans-coordination.[1] This results in the formation of a chiral pocket over one face of the metal complex, a critical feature for stereochemical control in catalytic reactions.[1] While predominantly forming trans-coordinated square planar complexes with metals such as palladium(II) and platinum(II), **SPANphos** can also exhibit cis-chelation, for instance, with rhodium(I) in the presence of a cis-enforcing ligand like norbornadiene (nbd).[2] Computational studies have shown that the trans-isomer is generally more stable.[2]

Synthesis of SPANphos and its Metal Complexes

The synthesis of **SPANphos** is achieved in a three-step sequence starting from readily available reagents.[2] The coordination of **SPANphos** to various metal centers affords a range of catalytically active complexes.

Experimental Protocols



Synthesis of **SPANphos** Ligand: The synthesis of **SPANphos** proceeds via a three-step process:

- Synthesis of 4,4,4',4',6,6'-hexamethyl-2,2'-spirobichromane: An acid-catalyzed reaction between p-cresol and acetone yields the spirobichromane backbone.[2]
- Bromination: The spirocycle is halogenated using N-bromosuccinimide.[2]
- Phosphination: A lithium-bromide exchange using n-BuLi is followed by treatment with chlorodiphenylphosphine to yield the final SPANphos ligand.[2]

A simplified workflow for the synthesis of the **SPANphos** ligand.

Synthesis of [PtCl2(**SPANphos**)]: A general method for the synthesis of [PtCl2(diphosphine)] complexes involves the reaction of a platinum(II) precursor with the diphosphine ligand.

Procedure: To a solution of a suitable platinum(II) precursor, such as [PtCl2(cod)] (cod = 1,5-cyclooctadiene), in a chlorinated solvent like dichloromethane, a solution of one equivalent of SPANphos in the same solvent is added. The reaction mixture is stirred at room temperature until the formation of the product is observed, which can then be isolated by precipitation with a non-polar solvent and purified by recrystallization.

Synthesis of [Rh(nbd)(**SPANphos**)]BF4: The synthesis of this rhodium(I) complex typically involves the displacement of a weakly coordinated ligand from a rhodium precursor.

Procedure: A solution of [Rh(nbd)2]BF4 in a suitable solvent such as dichloromethane is
treated with a solution of one equivalent of SPANphos. The reaction is typically stirred at
room temperature. The product can be isolated by precipitation upon the addition of a less
polar solvent, followed by washing and drying under vacuum.

Catalytic Applications of SPANphos Complexes

SPANphos-metal complexes have demonstrated significant activity and selectivity in various catalytic transformations.

Palladium-Catalyzed Asymmetric Fluorination



A key application of **SPANphos** is in the palladium-catalyzed enantioselective fluorination of α -cyanoacetates. The in-situ generated Pd(OAc)2-**SPANphos** complex effectively catalyzes the reaction between various α -cyanoacetates and N-fluorobenzenesulfonimide (NFSI).

Experimental Protocol for Asymmetric Fluorination:

- Catalyst Precursor Preparation: In a glovebox, a solution of Pd(OAc)2 and the enantiopure
 SPANphos ligand in a suitable solvent is stirred to form the active catalyst.
- Catalytic Reaction: The α-cyanoacetate substrate is dissolved in a solvent, and the catalyst solution is added, followed by the addition of N-fluorobenzenesulfonimide. The reaction is stirred at a specific temperature until completion.
- Work-up and Analysis: The reaction mixture is then purified, typically by column chromatography, to isolate the fluorinated product. The enantiomeric excess is determined by chiral HPLC analysis.

Quantitative Data for Asymmetric Fluorination:

Substrate (α-cyanoacetate)	Yield (%)	Enantiomeric Excess (ee, %)
Ethyl 2-cyano-2-phenylacetate	-	up to 93[2]

(Note: Comprehensive quantitative data from the primary literature was not available at the time of this guide's compilation.)

Rhodium-Catalyzed Methanol Carbonylation

Dinuclear rhodium complexes of **SPANphos** have shown high reactivity in the carbonylation of methanol.

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